2-Mercaptonicotinonitrile
Description
Properties
IUPAC Name |
2-sulfanylidene-1H-pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2S/c7-4-5-2-1-3-8-6(5)9/h1-3H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKEKYGNDJZUZTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=S)C(=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00402722 | |
| Record name | 2-Mercaptonicotinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00402722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52505-45-0 | |
| Record name | 3-Cyano-2(1H)-pyridinethione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52505-45-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 266131 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052505450 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 52505-45-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266131 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 2-Mercaptonicotinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00402722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-sulfanylpyridine-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Mercaptonicotinonitrile can be synthesized through several methods. One common approach involves the reaction of 2-chloronicotinonitrile with thiourea in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions in an appropriate solvent like ethanol or water. The general reaction scheme is as follows:
2-Chloronicotinonitrile+Thiourea→this compound+Hydrogen chloride
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-Mercaptonicotinonitrile undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitrile group can be reduced to primary amines.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride can be employed.
Substitution: Alkyl halides or acyl chlorides are typical reagents for substitution reactions.
Major Products:
Oxidation: Disulfides or sulfonic acids.
Reduction: Primary amines.
Substitution: Thioethers or thioesters.
Scientific Research Applications
2-Mercaptonicotinonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the production of dyes, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Mercaptonicotinonitrile involves its interaction with specific molecular targets. The thiol group can form covalent bonds with electrophilic centers in proteins and enzymes, potentially inhibiting their activity. The nitrile group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The reactivity and applications of 2-mercaptonicotinonitrile are best understood in comparison to structurally related mercapto-nitrile derivatives:
Reactivity Differences
- Regioselectivity in Alkylation: this compound undergoes regioselective bis-alkylation with dibromoacetyl derivatives to form bis(thienopyridines) , whereas 2-mercaptopyrimidine shows lower reactivity due to steric and electronic constraints .
- Cyclocondensation: The nitrile group in this compound facilitates cyclization with thiosemicarbazide to form pyrazolin-1-carbothioamides, a pathway less accessible in chloro- or alkoxy-substituted analogues .
Pharmacological Profiles
- Antitumor Activity: this compound derivatives (e.g., compound 7be) exhibit in vivo efficacy against oral cancer by inhibiting the PI3K/AKT/NF-κB pathway . In contrast, 2-amino-6-methylnicotinonitrile derivatives show carcinogenic risks, limiting therapeutic use .
- Antimicrobial Potential: Thiazole derivatives synthesized from this compound demonstrate moderate antimicrobial activity, outperforming mercaptopyrimidine-based compounds .
Research Findings and Limitations
- Key Studies: Abd El-Fatah et al. (2017) demonstrated that this compound achieves >80% yield in bis-alkylation reactions, compared to <50% for 2-mercaptopyrimidine . Synthesis of bis(thienopyridines) from this compound succeeded under mild conditions, whereas phenol-based alkylation failed .
- Chloro-substituted analogues face challenges in purification due to low solubility .
Biological Activity
2-Mercaptonicotinonitrile (2-MN) is a sulfur-containing compound that has garnered attention for its diverse biological activities. This article explores its synthesis, antimicrobial properties, and potential therapeutic applications, supported by case studies and research findings.
Synthesis of this compound
The synthesis of 2-MN typically involves the reaction of nicotinonitrile with thiol reagents. Various methods have been reported, including one-pot reactions that yield significant quantities of the compound. For instance, a study demonstrated the cyclization of 2-mercaptopyridin-3-yl ketones with difluorocarbene, resulting in high yields of 2-MN derivatives .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of 2-MN and its derivatives. The Minimum Inhibitory Concentration (MIC) values for various microbial strains indicate that 2-MN exhibits notable activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of this compound
| Microbial Strain | MIC (µg/ml) | Reference |
|---|---|---|
| Staphylococcus aureus | 1.5 | |
| Escherichia coli | 2.0 | |
| Candida albicans | 3.0 |
These findings suggest that 2-MN can serve as a promising lead compound for developing new antimicrobial agents.
Case Studies on Biological Activity
A case study involving the synthesis and evaluation of thioglycosides derived from 2-MN demonstrated enhanced antimicrobial properties compared to their parent compounds. The study reported that modifications to the thiol group significantly impacted the biological activity, indicating structure-activity relationships (SAR) worth exploring further .
The mechanism by which 2-MN exerts its biological effects is still under investigation. However, it is believed to involve the disruption of microbial cell wall synthesis and interference with metabolic pathways. The presence of the thiol group is crucial for its reactivity and interaction with biological targets.
Therapeutic Applications
Given its broad-spectrum antimicrobial activity, 2-MN has potential applications in treating infections caused by resistant strains of bacteria and fungi. Moreover, its ability to inhibit specific enzymes makes it a candidate for further research in cancer therapy and other diseases where enzyme inhibition is beneficial.
Q & A
Q. What statistical approaches are appropriate for analyzing dose-response data in this compound bioassays?
- Methodological Answer :
- Nonlinear Regression : Fit IC/EC values using four-parameter logistic models (e.g., GraphPad Prism).
- Outlier Detection : Apply Grubbs’ test (α = 0.05) to exclude anomalous data points.
- Power Analysis : Predefine sample sizes (n ≥ 3) to ensure 80% power for detecting 20% efficacy differences .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
